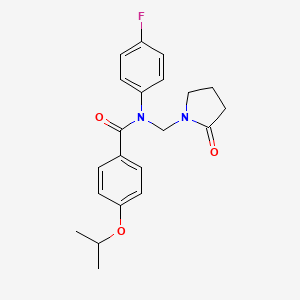

N-(4-fluorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O3/c1-15(2)27-19-11-5-16(6-12-19)21(26)24(14-23-13-3-4-20(23)25)18-9-7-17(22)8-10-18/h5-12,15H,3-4,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPDLLUCNHJBTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzamide Core: This can be achieved by reacting 4-fluoroaniline with an appropriate benzoyl chloride under basic conditions.

Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via an etherification reaction using isopropyl alcohol and a suitable catalyst.

Attachment of the Pyrrolidinone Moiety: The final step involves the reaction of the intermediate with 2-pyrrolidinone under conditions that promote amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving benzamide derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis

Fluorophenyl Derivatives

The 4-fluorophenyl group is a common feature in pharmaceuticals due to its electron-withdrawing properties and resistance to oxidative metabolism. For example:

- Example 53 (): 4-fluoro-N-isopropylbenzamide shares the fluorophenyl and isopropoxy groups but lacks the pyrrolidinone moiety.

- Hydrazinecarbothioamides () : Compounds with 2,4-difluorophenyl groups exhibit strong carbonyl absorption (1663–1682 cm⁻¹ in IR), indicating similar electronic environments to the target compound .

Isopropoxy and Sulfonyl Groups

- 4-(Aminosulfonyl)-N-[(4-fluorophenyl)methyl]benzamide (): Replacing isopropoxy with sulfonyl alters polarity and binding interactions.

Pyrrolidinone-Containing Analogs

The 2-oxopyrrolidin-1-ylmethyl group distinguishes the target compound from most analogs. highlights pyrrolidides synthesized via reactions involving dimethylamino-benzylidene groups. These compounds exhibit varied electronic properties due to the pyrrolidinone’s lactam structure, which may enhance solubility compared to sulfur-containing analogs (e.g., thiazolyl derivatives in ) .

Sulfur vs. Oxygen Linkages

- Thioether-linked benzamides (): Compounds like N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide feature thioether bonds, which are more lipophilic than the target’s oxygen-based isopropoxy group.

Analytical Data

While spectral data for the target compound are unavailable, analogs provide insights:

- IR Spectroscopy: Fluorophenyl derivatives show C=O stretches at ~1663–1682 cm⁻¹ (), consistent with benzamide carbonyls. The absence of S-H stretches (~2500–2600 cm⁻¹) in triazoles confirms tautomeric stability, a feature likely shared by the target’s pyrrolidinone ring .

- Mass Spectrometry: Example 53’s mass (589.1 g/mol) aligns with benzamide derivatives; the target’s molecular weight would depend on the pyrrolidinone’s contribution .

Comparative Data Table

Biological Activity

N-(4-fluorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C16H20FN3O2

- Molecular Weight : 303.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the fluorophenyl and isopropoxy groups contributes to its lipophilicity, enhancing membrane permeability and bioavailability.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry analyses.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |

| A549 (Lung Cancer) | 3.5 | G2/M cell cycle arrest |

Antimicrobial Activity

The compound also shows promising antimicrobial activity against a range of pathogens. In particular, it has been effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Streptococcus pneumoniae | 16 |

| Escherichia coli | 32 |

Case Studies

- In Vivo Efficacy in Tumor Models : A study conducted on xenograft models demonstrated that administration of this compound significantly reduced tumor growth compared to control groups. Tumor volume measurements indicated a reduction of approximately 60% after four weeks of treatment.

- Safety Profile Assessment : Toxicological evaluations revealed that the compound exhibited a favorable safety profile with no significant adverse effects observed at therapeutic doses in animal models. Histopathological examinations showed no damage to vital organs.

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of N-(4-fluorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide?

Answer:

Optimization involves selecting coupling reagents, controlling reaction temperatures, and monitoring intermediate stability. For example, amide bond formation between the benzamide and pyrrolidinone moieties may require coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to enhance efficiency, as demonstrated in analogous syntheses of fluorophenyl-containing benzamides . Low temperatures (-50°C) are critical to minimize side reactions during coupling steps . Solvent choice (e.g., dichloromethane or acetonitrile) and stoichiometric ratios of reagents should be systematically tested to maximize yield and purity.

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : 1H/13C NMR is essential for confirming the presence of the fluorophenyl (δ ~7.2–7.4 ppm), isopropoxy (δ ~1.2–1.4 ppm for CH3; δ ~4.5–5.0 ppm for OCH), and pyrrolidinone groups (δ ~2.0–3.5 ppm for CH2) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C22H24FN2O3) and detects impurities.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, particularly for residual starting materials or byproducts .

Advanced: How can crystallographic data resolve ambiguities in the compound’s structural conformation?

Answer:

Single-crystal X-ray diffraction (SCXRD) using SHELXL refinement can elucidate bond angles, torsional strains, and intermolecular interactions (e.g., hydrogen bonding between the pyrrolidinone carbonyl and fluorophenyl groups) . Validate structural models using R-factors (R1 < 0.05) and electron density maps. For example, SHELXTL (Bruker AXS) can refine disordered isopropoxy groups by applying constraints to occupancy parameters .

Advanced: How to address contradictory solubility data reported in different studies?

Answer:

Contradictions may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to assess hydration. Cross-validate solubility in solvents like DMSO or ethanol via saturation shake-flask methods paired with LC-MS to quantify dissolved compound . For example, if a study reports poor solubility in water but high solubility in DMSO, confirm purity (>95% by HPLC) to rule out surfactant-like impurities enhancing apparent solubility .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

- Kinase Inhibition Assays : Screen against kinase targets (e.g., Bcl-2 family proteins) using fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to measure IC50 values .

- Cytotoxicity Testing : Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., MCF-7 or HeLa) to assess apoptotic activity linked to the pyrrolidinone moiety .

- Solubility-Permeability Balance : Perform parallel artificial membrane permeability assays (PAMPA) to predict bioavailability .

Advanced: How to validate the proposed mechanism of action when biological assay data conflicts with computational predictions?

Answer:

- Surface Plasmon Resonance (SPR) : Directly measure binding kinetics (ka/kd) between the compound and target proteins (e.g., Bcl-2) to confirm computational docking results .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to reconcile discrepancies between predicted and observed inhibition .

- Knockout Models : Use CRISPR-Cas9 to silence target genes in cell lines; absence of activity in knockouts supports mechanism specificity.

Basic: What strategies mitigate degradation during long-term stability studies?

Answer:

- Storage Conditions : Store lyophilized samples at -80°C under argon to prevent hydrolysis of the pyrrolidinone ring .

- Excipient Screening : Add antioxidants (e.g., BHT) or cyclodextrins to aqueous formulations to stabilize the fluorophenyl group against oxidative degradation .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways via LC-MS .

Advanced: How to resolve discrepancies in reaction mechanisms proposed for the compound’s synthetic intermediates?

Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated reagents to probe rate-determining steps (e.g., nucleophilic attack on the benzamide carbonyl) .

- In Situ IR Spectroscopy : Monitor intermediates (e.g., acyloxyboron species) during coupling reactions to validate mechanistic hypotheses .

- Computational Modeling : Compare DFT-calculated activation energies (ΔG‡) for proposed pathways (e.g., SN2 vs. acylimidazole formation) .

Basic: What analytical methods are recommended for quantifying trace impurities?

Answer:

- LC-MS/MS : Detect impurities at ppm levels using multiple reaction monitoring (MRM) for specific mass transitions (e.g., m/z 390 → 245 for the parent ion) .

- NMR with Cryoprobes : Enhance sensitivity for low-abundance impurities (e.g., residual isopropanol) via 1H-13C HSQC experiments .

Advanced: How to design a structure-activity relationship (SAR) study targeting the pyrrolidinone moiety?

Answer:

- Analog Synthesis : Replace the pyrrolidinone with lactam or spirolactam variants to assess conformational flexibility .

- Crystallographic Overlays : Align SCXRD structures of analogs to correlate torsional angles with activity .

- Free-Wilson Analysis : Quantify contributions of substituents (e.g., fluorophenyl vs. chlorophenyl) to potency using multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.